molecular formula C17H28O2 B1258842 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-

8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-

Cat. No.: B1258842
M. Wt: 264.4 g/mol
InChI Key: FAFSAZIEJFMBBY-PDBXOOCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-: is a trienoic fatty acid with the molecular formula C17H28O2 . It is characterized by having three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z (cis) configuration . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- can undergo oxidation reactions, leading to the formation of and .

    Reduction: Reduction reactions can convert the double bonds into single bonds, producing Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Major Products

    Epoxides: and from oxidation.

    Saturated fatty acids: from reduction.

    Halogenated derivatives: from substitution

Mechanism of Action

The mechanism by which 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- exerts its effects involves its incorporation into cell membranes , where it influences membrane fluidity and permeability . It can also act as a precursor to bioactive lipid mediators that participate in cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors on cell surfaces .

Properties

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

(8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)/b4-3-,7-6-,10-9-

InChI Key

FAFSAZIEJFMBBY-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
Reactant of Route 2
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
Reactant of Route 3
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
Reactant of Route 4
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
Reactant of Route 5
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
Reactant of Route 6
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-

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